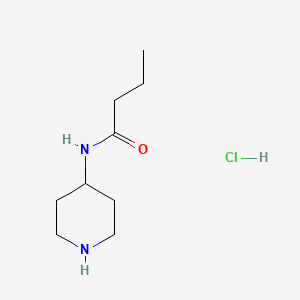

N-(piperidin-4-yl)butanamide hydrochloride

Description

N-(Piperidin-4-yl)butanamide hydrochloride is a piperidine-based compound characterized by a butanamide group attached to the piperidin-4-yl scaffold and a hydrochloride salt. The piperidine ring is a common structural motif in pharmaceuticals and agrochemicals due to its conformational flexibility and ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes.

For example, N-(piperidin-4-yl)benzofuran-2-carboxamide hydrochloride (CAS 150515-80-3) is noted for its utility in research applications, particularly in central nervous system (CNS) drug development .

Properties

IUPAC Name |

N-piperidin-4-ylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMVPAVLIPMCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)butanamide hydrochloride typically involves the reaction of piperidine with butanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of N-(piperidin-4-yl)butanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)butanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: N-(piperidin-4-yl)butanamide hydrochloride can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

Analgesic Properties

N-(piperidin-4-yl)butanamide hydrochloride has been identified as a promising candidate for pain relief, particularly in the context of neuropathic pain. Neuropathic pain is often resistant to conventional analgesics, necessitating the development of new therapeutic agents. Research indicates that this compound exhibits peripheral analgesic activities that may surpass those of existing medications like morphine and nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Analgesic Efficacy

A study highlighted in a patent application demonstrated that N-(piperidin-4-yl)butanamide hydrochloride analogs could alleviate neuropathic pain more effectively than traditional analgesics. The findings suggest that these compounds act on specific μ-opioid receptors, providing a dual mechanism of action that addresses both central and peripheral pain pathways .

Receptor Interaction Studies

The compound has been extensively studied for its interaction with various receptors, particularly the human CCR5 receptor, which plays a crucial role in immune response and viral entry in cells. Research has utilized docking models to understand how N-(piperidin-4-yl)butanamide hydrochloride binds to CCR5, revealing insights into its potential as an antiviral agent .

Binding Affinity Analysis

Investigations into the binding affinity of N-(piperidin-4-yl)butanamide hydrochloride have shown that it interacts with the receptor's transmembrane helices, which could lead to the development of new therapies targeting HIV and other viral infections. The pharmacophore model developed from these studies provides a framework for designing more effective CCR5 antagonists .

Therapeutic Potential in Opioid Research

Given its structural similarities to established opioids like fentanyl, N-(piperidin-4-yl)butanamide hydrochloride is being explored as a potential alternative in opioid research. Its unique properties may offer advantages in terms of reduced side effects and lower addiction potential compared to traditional opioids .

The ongoing research into N-(piperidin-4-yl)butanamide hydrochloride suggests several future directions:

- Development of Novel Pain Management Therapies : Continued exploration of its analgesic properties could lead to new treatments for chronic pain conditions.

- Targeted Drug Design : Utilizing structural insights gained from receptor interaction studies to design more selective and effective drugs.

- Investigation into Non-Analgesic Uses : Exploring its potential applications beyond pain management, particularly in areas such as mental health or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)butanamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes and proteins .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The butanamide derivative strikes a balance between the hydrophilic acetamide (shorter chain) and highly lipophilic pivalamide (bulky group), making it suitable for oral bioavailability .

- Biological Activity : Acetamide derivatives (e.g., fentanyl analogs) exhibit potent opioid receptor agonism (μ-opioid Ki = 0.024–1.9 nM) , whereas bulkier groups like benzofuran-carboxamide may target serotonin or dopamine receptors .

- Metabolic Stability : Pivalamide’s tert-butyl group reduces oxidative metabolism, extending half-life compared to butanamide .

Biological Activity

N-(piperidin-4-yl)butanamide hydrochloride, also known as EVT-2983928, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

N-(piperidin-4-yl)butanamide hydrochloride is characterized by its piperidine moiety, which is essential for its biological interactions. The synthesis typically involves the reaction of piperidine with butanoyl chloride under controlled conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification methods include recrystallization and chromatography to ensure the quality of the final product.

The biological activity of N-(piperidin-4-yl)butanamide hydrochloride is largely attributed to its ability to interact with various molecular targets, primarily enzymes and receptors. Its piperidine structure allows it to fit into active sites, influencing biochemical pathways. This compound is studied for its potential as an enzyme inhibitor and receptor ligand, which may lead to therapeutic applications in pain management and neurological disorders.

Pharmacological Profile

Research indicates that compounds similar to N-(piperidin-4-yl)butanamide hydrochloride exhibit significant binding affinities for opioid receptors. These interactions are crucial for their analgesic effects. Quantitative structure-activity relationship (QSAR) studies suggest that variations in the chemical structure can impact both efficacy and safety profiles .

Case Studies and Clinical Research

- Analgesic Activity : A study focusing on the analgesic properties of compounds in the fentanyl series, including derivatives like N-(piperidin-4-yl)butanamide hydrochloride, revealed that these compounds demonstrate high μ-opioid receptor affinity. For instance, certain analogs have shown IC50 values comparable to established opioids like morphine, indicating potential for effective pain relief .

- Metabolic Pathways : The metabolic profiles of fentanyl analogs provide insights into how N-(piperidin-4-yl)butanamide hydrochloride may behave in biological systems. Metabolism primarily occurs via hepatic enzymes such as CYP3A4, leading to various metabolites that may retain or lose biological activity. Understanding these pathways is crucial for predicting the pharmacokinetics of the compound .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of N-(piperidin-4-yl)butanamide hydrochloride compared to other related compounds:

| Compound Name | μ-Receptor Affinity (Ki in nM) | Analgesic Potency (ED50 in mg/kg) | Metabolic Pathway |

|---|---|---|---|

| N-(piperidin-4-yl)butanamide HCl | 3.45 ± 0.45 | 2 | CYP3A4 mediated |

| Fentanyl | 0.0048 | 2 | Hepatic metabolism |

| Morphine | 1.94 ± 0.34 | 3 | Glucuronidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.